![molecular formula C11H11Cl2N3O2 B13027063 Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)
Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of tert-butyl esters and chlorinating agents to introduce the dichloro substituents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with modified electronic properties.
Hydrolysis Products: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
- Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate
Uniqueness
Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C11H11Cl2N3O2 |
|---|---|
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-7-4-8(12)15-9(13)6(7)5-14-16/h4-5H,1-3H3 |
InChI-Schlüssel |
MTZOXDZLQZBMDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC(=NC(=C2C=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
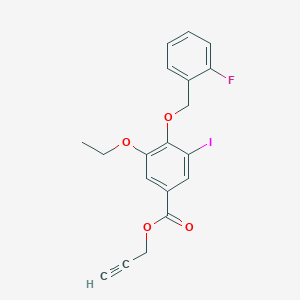
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)

![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
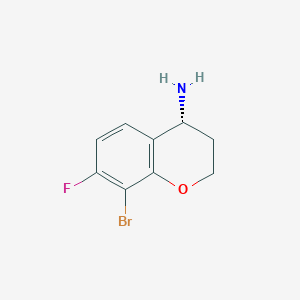
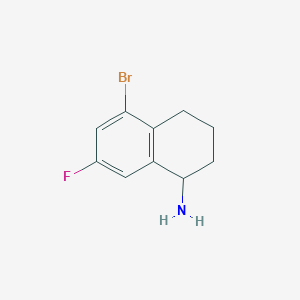
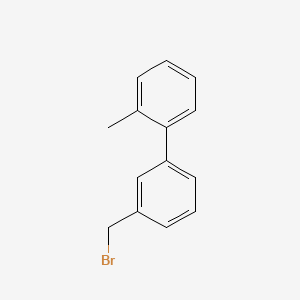
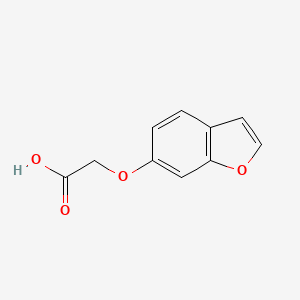
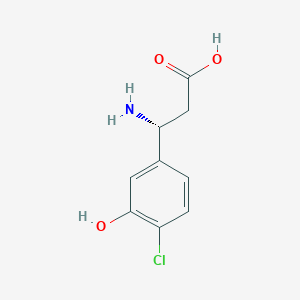
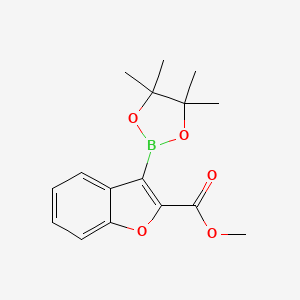
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
